Tert-butyl 5-methyl-3-oxohexanoate
Description
Contextual Significance of β-Keto Esters as Versatile Synthetic Intermediates in Organic Chemistry
β-Keto esters are organic compounds characterized by a ketone functional group located at the beta (β) position relative to an ester group. fiveable.mefiveable.me This unique structural arrangement imparts a versatile reactivity that makes them invaluable intermediates in organic synthesis. fiveable.meresearchgate.net The presence of both ketone and ester functionalities allows these compounds to have both electrophilic and nucleophilic reactive sites. researchgate.netresearchgate.netrsc.org
A key feature of β-keto esters is the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), which facilitates the formation of enolates when treated with a base. fiveable.me These enolates are potent nucleophiles that can participate in a wide array of chemical transformations, including alkylations, aldol (B89426) condensations, and cyclizations, enabling the construction of complex carbon skeletons and molecular architectures. fiveable.me Their ability to be transformed into other useful building blocks makes them crucial in the synthesis of diverse and complex molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.netrsc.org The Claisen condensation is a classic method for forming β-keto esters, and transesterification represents a common pathway for modifying them. fiveable.mersc.org
Structural and Chemical Relevance of Tert-butyl 5-methyl-3-oxohexanoate within the β-Keto Ester Family
This compound belongs to the β-keto ester family. Its structure consists of a six-carbon hexanoate (B1226103) chain with a ketone group at the C3 position and an ester at the C1 position. A methyl group is attached at the C5 position, and the ester is a bulky tert-butyl ester. The IUPAC name for this compound is this compound. achemblock.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 39140-54-0 achemblock.com |
| Molecular Formula | C11H20O3 achemblock.com |
| Molecular Weight | 200.28 g/mol achemblock.com |
| IUPAC Name | This compound achemblock.com |
| SMILES | CC(C)CC(=O)CC(=O)OC(C)(C)C achemblock.com |
Overview of Prior Research on Structurally Related Oxohexanoate Derivatives in Stereo-controlled Synthesis
The oxohexanoate framework is a common structural motif in various intermediates used in complex organic synthesis, particularly in reactions requiring stereocontrol. Research has explored the synthesis and application of numerous oxohexanoate derivatives where additional functional groups are present on the carbon backbone. These derivatives are often employed as building blocks for pharmacologically important molecules.
For instance, stereocontrolled reductions of the β-keto group in substituted oxohexanoates are a key strategy. The synthesis of (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate has been accomplished via syn-selective reduction, serving as a chiral intermediate. googleapis.com Similarly, enzyme-mediated reductions are used to produce enantiomerically pure hydroxy-keto esters, such as tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate and its (R)-enantiomer, which are precursors for further synthetic transformations. researchgate.net
The synthesis of compounds like (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate has been optimized for large-scale preparation, highlighting the industrial relevance of these chiral building blocks. researchgate.net Furthermore, nitrile-containing derivatives like tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate are valuable intermediates, with efficient synthetic processes developed for their preparation. google.comnih.gov These examples underscore how the oxohexanoate skeleton is strategically modified and utilized to create stereochemically defined structures for advanced synthesis.
The table below provides an overview of some structurally related oxohexanoate derivatives mentioned in research.
| Compound Name | Key Structural Features / Application |
| (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | Chiral intermediate prepared by selective reduction. googleapis.comresearchgate.net |
| (R)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | Enantiomer prepared via biocatalytic reduction. researchgate.net |
| (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate | Target of optimized, scalable synthesis. researchgate.net |
| tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate | Valuable nitrile-containing synthetic intermediate. google.comnih.gov |
| Ethyl 5-methyl-3-oxohexanoate | Ethyl ester analog of the title compound. bldpharm.comnih.gov |
| Methyl 3-oxohexanoate | Methyl ester analog with a shorter alkyl chain. |
Properties
IUPAC Name |
tert-butyl 5-methyl-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEHUNNSIKZRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558808 | |
| Record name | tert-Butyl 5-methyl-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39140-54-0 | |
| Record name | tert-Butyl 5-methyl-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 5 Methyl 3 Oxohexanoate and Analogues
Chemical Synthesis Approaches
Directed Claisen Condensation Strategies for β-Keto Ester Formation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters from two ester molecules. libretexts.orglibretexts.org In a standard Claisen condensation, one ester acts as a nucleophile after deprotonation at the α-carbon, while the second ester serves as the electrophile. libretexts.orglibretexts.org A key requirement for the nucleophilic ester is the presence of at least two α-hydrogens. jove.com The reaction is typically carried out in the presence of a strong base, such as an alkoxide, which must match the alcohol portion of the ester to prevent transesterification. libretexts.orglibretexts.org
A significant challenge in Claisen condensations involving two different esters, known as a crossed Claisen condensation, is the potential for a mixture of products if both esters can act as both nucleophile and electrophile. libretexts.orglibretexts.org To achieve a single product, one of the esters must be non-enolizable, meaning it lacks α-hydrogens. youtube.com Examples of such esters include benzoates, formates, and pivalates. youtube.com
Directed Claisen condensation offers a solution to control the reaction between two enolizable esters. This strategy involves the quantitative formation of a specific enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.com This pre-formed enolate is then reacted with the second ester, which acts as the electrophile, leading to a specific β-keto ester product. youtube.com This method has also been successfully applied to synthesize β-diketones by reacting a ketone enolate with an ester electrophile. youtube.com
Blaise Reaction Applications in Constructing the Oxohexanoate Scaffold
The Blaise reaction provides a valuable method for synthesizing β-keto esters from nitriles and α-haloesters in the presence of zinc metal. organic-chemistry.orgwikipedia.org This reaction, first reported by Edmond Blaise in 1901, proceeds through the formation of an organozinc intermediate from the α-haloester. wikipedia.orgchem-station.com This intermediate then adds to the nitrile to form a metalloimine, which upon hydrolysis yields the desired β-keto ester. wikipedia.org
Historically, the Blaise reaction suffered from limitations such as low yields and a narrow substrate scope. organic-chemistry.orgjk-sci.com However, significant improvements have been developed. The use of activated zinc, tetrahydrofuran (B95107) (THF) as a solvent, and the slow addition of the α-haloester can substantially increase the yield. organic-chemistry.orgorganic-chemistry.org The work-up conditions are also critical; treatment with aqueous potassium carbonate yields a β-enamino ester, which can then be hydrolyzed with hydrochloric acid to the β-keto ester. organic-chemistry.orgwikipedia.orgjk-sci.com The use of ultrasound has also been shown to improve the reaction's efficiency and reduce self-condensation side products. organic-chemistry.org
Acylation and Coupling Reactions for Carbon-Carbon Bond Formation
The formation of the carbon-carbon bond in β-keto esters like tert-butyl 5-methyl-3-oxohexanoate can be achieved through various acylation and coupling reactions. One common strategy is the acylation of enolates. researchgate.net Stabilized enolates, generated from β-keto esters, can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, leading to a substituted β-keto ester. jove.com
Other methods involve the coupling of different carbonyl compounds. For instance, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors like acyl chlorides or carboxylic acids can produce functionalized α-substituted β-keto esters. organic-chemistry.org Additionally, β-keto esters can be synthesized by the coupling of activated amides with enolizable esters in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.org Electrochemical methods have also been explored for the carbon-carbon bond formation between β-keto esters and silyl (B83357) enol ethers, utilizing manganese salts under neutral conditions. acs.org
Stereocontrolled Chemical Reductions of β,δ-Dioxo Precursors
The synthesis of chiral building blocks, particularly for statin side chains, often involves the stereocontrolled reduction of β,δ-dioxo ester precursors. nih.gov These reductions can yield δ-hydroxy-β-keto esters, which are key intermediates. nih.gov Diastereoselective reduction of these δ-hydroxy-β-keto esters can then produce the corresponding syn- and anti-β,δ-dihydroxy esters. nih.gov
The choice of reducing agent is crucial for controlling the stereochemistry of the product. For example, the Evans-Saksena reduction, using tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃), is known to produce anti-diols. nih.gov Asymmetric hydrogenation using chiral catalysts, such as Ru-BINAP complexes, can also be employed for the enantioselective reduction of 3,5-dioxoesters to afford anti-3,5-dihydroxyesters. researchgate.net
Industrial Scale Chemical Production Methods and Optimization
The industrial production of β-keto esters often focuses on optimizing reaction conditions to maximize yield and efficiency while minimizing costs and environmental impact. For reactions like the enantioselective hydrogenation of β-keto esters, optimization involves screening various catalysts, solvents, and reaction parameters such as temperature and pressure. researchgate.net For instance, using the alcohol corresponding to the ester as a solvent can accelerate the reaction rate. researchgate.net Catalyst loading is another critical factor, with research aiming to achieve high turnover numbers, with catalyst-substrate ratios as low as 1/20,000 being reported for certain hydrogenations. researchgate.net
For flow chemistry processes, the choice of a suitable Lewis acid catalyst is crucial for reactions like the insertion of ethyl diazoacetate into aldehydes to form β-keto esters. acs.org While tin(II) chloride was initially reported as the catalyst of choice, boron trifluoride etherate (BF₃·OEt₂) has been found to be effective in homogeneous flow processes, allowing for lower catalyst loading without a significant drop in yield. acs.org The ability to perform these reactions in-flow can offer advantages in terms of safety, particularly when dealing with potentially hazardous reagents like diazo compounds. acs.org
Biocatalytic Synthesis Approaches
Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral compounds, including intermediates for statins. nih.govresearchgate.net Enzymes such as ketoreductases (KREDs) and lipases are widely used for their high stereoselectivity. researchgate.netresearchgate.net
Ketoreductases are particularly valuable for the stereoselective reduction of keto groups. For example, a carbonyl reductase from Lactobacillus brevis (LbCR) has shown high activity and excellent diastereoselectivity in the reduction of bulky substrates like tert-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate. researchgate.net The use of whole-cell biocatalysts, co-expressing the ketoreductase and a cofactor regeneration system (e.g., glucose dehydrogenase), provides a cost-effective process. nih.govresearchgate.net This approach can alleviate the need for cryogenic conditions often required in chemical reductions. researchgate.netacs.org
Lipases are another important class of enzymes used in the synthesis of β-keto esters, primarily through transesterification. rsc.orggoogle.com Lipase-catalyzed transesterification offers a mild, often solvent-free method to produce a variety of β-keto esters. google.com Novozym 435, a commercially available immobilized lipase (B570770) from Candida antarctica, is frequently used and has demonstrated high efficiency in these transformations. rsc.org Combining enzymatic catalysis with techniques like microwave irradiation can significantly reduce reaction times. rsc.org Biocatalytic methods also allow for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. google.comnih.gov
Interactive Data Table: Synthetic Approaches for β-Keto Esters
| Method | Reactants | Key Reagents/Catalysts | Product Type | Key Features | References |
|---|---|---|---|---|---|
| Directed Claisen Condensation | Two different esters | Strong, non-nucleophilic base (e.g., LDA) | β-Keto ester | Controlled reaction between two enolizable esters. | youtube.com |
| Blaise Reaction | Nitrile, α-haloester | Zinc metal | β-Keto ester | Improved yields with activated zinc and THF. | organic-chemistry.orgwikipedia.orgorganic-chemistry.org |
| Acylation of Enolates | β-Keto ester, alkyl halide | Base | Substituted β-keto ester | Forms a new C-C bond via SN2 reaction. | jove.com |
| Stereocontrolled Reduction | β,δ-Dioxo ester | Chiral reducing agents (e.g., Me₄NHB(OAc)₃, Ru-BINAP) | Chiral δ-hydroxy-β-keto ester or β,δ-dihydroxy ester | High stereoselectivity for chiral building blocks. | nih.govresearchgate.net |
| Biocatalytic Reduction | Ketoester | Ketoreductase (e.g., LbCR), cofactor regeneration system | Chiral hydroxyester | High stereoselectivity, mild reaction conditions. | researchgate.net |
| Biocatalytic Transesterification | Ester, alcohol | Lipase (e.g., Novozym 435) | New β-keto ester | Mild, often solvent-free, can resolve racemic mixtures. | rsc.orggoogle.com |
Enzymatic Reduction of Diketo Esters for Enantioselective Monoreduction
The enantioselective monoreduction of β,δ-diketo esters is a powerful strategy for creating chiral building blocks containing both hydroxyl and keto functionalities. figshare.com This transformation can be challenging using traditional chemical methods, which often lead to a mixture of products with poor selectivity. core.ac.ukrsc.org In contrast, enzymes, particularly ketoreductases (KREDs), offer a highly selective and environmentally friendly alternative. researchgate.net
Alcohol Dehydrogenase (ADH)-Mediated Biotransformations (e.g., Lactobacillus brevis ADH, Lactobacillus kefir ADH)
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov Certain ADHs have proven to be highly effective biocatalysts for the asymmetric reduction of ketones, yielding chiral alcohols with high enantiomeric purity. nih.gov
Lactobacillus brevis ADH (LbADH) : This well-studied enzyme is known for its ability to catalyze the enantioselective reduction of a wide range of prochiral ketones to the corresponding (R)-alcohols. rsc.orgrcsb.org LbADH is a homotetrameric enzyme that is stable and active at elevated temperatures, making it a valuable tool for industrial biocatalysis. rcsb.orgmdpi.com It typically reduces ketones bearing a small alkyl or aryl group and a methyl, ethyl, or chloromethyl group as the other substituent. rsc.org LbADH has been successfully used in the dynamic kinetic resolution of tert-butyl 4-methyl-3,5-dioxohexanoate. core.ac.ukrsc.org
Lactobacillus kefir ADH (LkADH) : This NADP-dependent (R)-specific alcohol dehydrogenase also exhibits broad substrate specificity, catalyzing the stereoselective reduction of various aliphatic and aromatic ketones, as well as β-keto esters, to their corresponding enantiomerically pure (R)-alcohols. uniprot.org Its versatility and high stereoselectivity make it a valuable enzyme for the synthesis of pharmaceuticals and agrochemicals. uniprot.org Engineered variants of LkADH have shown an expanded substrate scope and excellent enantioselectivity in producing a wide array of chiral alcohols. nih.gov
| Enzyme | Source Organism | Stereoselectivity | Key Characteristics | Relevant Applications |
|---|---|---|---|---|
| LbADH | Lactobacillus brevis | (R)-selective | Thermostable, broad substrate range for specific ketone types. rsc.orgrcsb.orgmdpi.com | Dynamic kinetic resolution of tert-butyl 4-methyl-3,5-dioxohexanoate. core.ac.ukrsc.org |
| LkADH | Lactobacillus kefir | (R)-selective | Broad substrate specificity including ketones and β-keto esters; high enantioselectivity. uniprot.org | Synthesis of a wide range of chiral alcohols for pharmaceuticals. nih.govuniprot.org |
Ketoreductase (KRED)-Catalyzed Stereoselective Reductions
Ketoreductases (KREDs) are a cornerstone of industrial biocatalysis, widely used for the asymmetric reduction of ketones to produce chiral alcohols. nih.gov These enzymes offer high chemo-, regio-, and stereoselectivity, making them ideal for complex organic syntheses. figshare.comresearchgate.net The biocatalytic reduction of α-alkyl-1,3-diketones and α-alkyl-β-keto esters using isolated NADPH-dependent ketoreductases is a highly efficient method for preparing optically pure keto alcohols and hydroxy esters. nih.gov KREDs have been successfully employed in the stereoselective bioreduction of various complex molecules, including α-diazo-β-keto esters and α-nitro ketones. nih.govrsc.org
Dynamic Kinetic Resolution Strategies for Enhanced Enantiopurity
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemic mixture into a single enantiomerically pure product with a 100% yield. core.ac.ukrsc.orgprinceton.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edumdpi.com
In the context of producing compounds like this compound, DKR can be applied to the enzymatic reduction of a racemic starting material, such as tert-butyl 4-methyl-3,5-dioxohexanoate. core.ac.ukrsc.org This process simultaneously establishes two stereogenic centers. The use of an enzyme like recombinant alcohol dehydrogenase from Lactobacillus brevis (recLBADH) has been shown to be effective for this transformation. core.ac.ukrsc.org For a successful DKR, the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu
Chemoenzymatic Reaction Sequences for Multi-Step Syntheses
The integration of enzymatic steps, such as reductions catalyzed by ketoreductases, with chemical transformations allows for the construction of intricate molecular architectures with high stereocontrol. chemrxiv.org For instance, a three-step chemoenzymatic cascade involving a Wittig reaction, an organocatalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction has been developed to access chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. chemrxiv.org These multi-step strategies highlight the potential for creating diverse and structurally complex molecules from simple, commercially available starting materials. chemrxiv.orgresearchgate.net
Enzyme Engineering for Improved Catalytic Performance
While naturally occurring enzymes offer significant catalytic advantages, their properties may not always be optimal for industrial applications. Enzyme engineering, through techniques like directed evolution and rational design, allows for the modification of enzymes to enhance their activity, stability, and stereoselectivity. acs.orgrsc.org
Mutagenesis Studies (e.g., Random, Site-Saturation, Combinatorial Mutagenesis) for Activity and Stereoselectivity Enhancement
Various mutagenesis strategies are employed to generate enzyme variants with improved characteristics. These methods involve introducing mutations into the enzyme's genetic code and then screening the resulting variants for desired properties.
Site-directed mutagenesis has been extensively used to alter the stereoselectivity of ketoreductase (KR) domains within polyketide synthases (PKSs). nih.gov By targeting specific amino acid residues in the active site, researchers can influence how the substrate binds and is reduced, thereby controlling the stereochemical outcome of the reaction. nih.govnih.gov
Structure-guided rational directed evolution and mutational scanning have been successfully applied to improve the catalytic efficiency and robustness of ketoreductases. nih.govresearchgate.net For example, a ketoreductase from Sporidiobolus salmonicolor was engineered through these methods, resulting in a variant with a 64-fold higher apparent turnover rate (kcat) for the synthesis of a precursor to the drug ipatasertib. nih.govresearchgate.net
Molecular dynamics (MD) simulations and analysis of crystal structures provide insights into how mutations affect enzyme function. nih.govunirioja.esresearchgate.net These computational tools help to understand the molecular basis for improved activity and stereoselectivity, guiding further engineering efforts. rsc.orgresearchgate.net For instance, studies on evolved ketoreductases have shown that mutations can alter the conformational preferences of flexible loops near the active site, thereby influencing substrate binding and the stereochemical outcome of the reduction. nih.govunirioja.esresearchgate.net
| Mutagenesis Technique | Description | Example of Impact on Ketoreductases |
|---|---|---|
| Site-Directed Mutagenesis | Targeted alteration of specific amino acids. nih.gov | Altered stereoselectivity in polyketide synthase ketoreductase domains. nih.gov |
| Structure-Guided Rational Directed Evolution | Using structural information to guide mutations. nih.govresearchgate.net | Significantly increased catalytic activity and robustness. nih.govresearchgate.net |
| Mutational Scanning | Systematic mutation of residues to identify beneficial changes. nih.govresearchgate.net | Creation of a 10-amino acid substituted variant with a 64-fold higher apparent kcat. nih.govresearchgate.net |
Cofactor Regeneration Systems in Bioreductions for Process Efficiency
The enzymatic reduction of the keto group in a precursor to this compound to yield the corresponding hydroxyl functionality is a key step that often employs oxidoreductases. These enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, which act as hydride donors. The stoichiometric use of these cofactors is prohibitively expensive for industrial-scale synthesis. Therefore, efficient in situ cofactor regeneration systems are crucial for the economic feasibility of the process.
One of the most common and effective strategies for cofactor regeneration is the substrate-coupled approach. This involves the use of a second enzyme and a co-substrate in the reaction mixture. For NADPH-dependent reductions, glucose dehydrogenase (GDH) is frequently paired with the primary reductase. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. This system is highly efficient due to the high thermodynamic driving force of glucose oxidation.
Another approach is the enzyme-coupled system, where two enzymes with opposing cofactor specificities are used. For instance, an NADH-dependent reductase can be paired with an NAD+-dependent formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide.
Whole-cell biocatalysis offers an elegant solution for cofactor regeneration by harnessing the cell's own metabolic machinery. georgiasouthern.edu Genetically engineered microorganisms, such as Escherichia coli, can be designed to overexpress a specific reductase. georgiasouthern.edu When provided with a simple carbon source like glucose, the cellular metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway, continuously regenerate the required NADPH pool, fueling the desired reduction. georgiasouthern.edu This approach eliminates the need for adding a second purified enzyme and co-substrate for regeneration, simplifying the process and reducing costs. georgiasouthern.edu For example, whole E. coli cells expressing a desired reductase can be used for bioconversions on a preparative scale under glucose fed-batch conditions, where cellular metabolism supplies the necessary NADPH. georgiasouthern.edu
The efficiency of a cofactor regeneration system is often evaluated by the total turnover number (TTN), which represents the moles of product formed per mole of cofactor used. High TTNs are indicative of a robust and cost-effective regeneration system. For instance, in the bioreduction of a related compound, a turnover number of NADP+ of 16,060 mol/mol was achieved, highlighting the efficiency of whole-cell systems. nih.gov
Table 1: Comparison of Cofactor Regeneration Systems
| Regeneration System | Key Components | Advantages | Disadvantages |
|---|---|---|---|
| Substrate-Coupled | Reductase, Dehydrogenase (e.g., GDH), Co-substrate (e.g., Glucose) | High thermodynamic driving force, high TTN. | Requires addition of a second enzyme and co-substrate, potential for byproduct formation. |
| Enzyme-Coupled | Reductase, Second Dehydrogenase (e.g., FDH), Co-substrate (e.g., Formate) | Can be tailored with specific enzymes. | May have lower thermodynamic efficiency compared to GDH system. |
| Whole-Cell Biocatalysis | Recombinant microorganism expressing reductase, Carbon source (e.g., Glucose) | In situ regeneration via cellular metabolism, no need for additional enzymes, cost-effective. | Potential for side reactions from endogenous enzymes, requires cell cultivation and harvesting. |
Process Optimization and Scale-Up Considerations
The transition of a biocatalytic process from the laboratory to an industrial scale necessitates rigorous optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness.
Several parameters critically influence the performance of the biocatalytic synthesis of this compound. These include temperature, pH, substrate and catalyst loading, and reaction time. The optimal temperature is a balance between enzyme activity, which generally increases with temperature, and enzyme stability, which decreases at higher temperatures. Similarly, the pH of the reaction medium must be maintained within the optimal range for the specific reductase to ensure maximum activity and stability.
The choice of the biocatalyst, whether a free enzyme or a whole-cell system, also has significant implications for industrial viability. While purified enzymes offer high specificity, they can be less stable and more expensive. Whole-cell biocatalysts are generally more robust and cost-effective but may lead to lower product purity due to side reactions from other cellular enzymes. Heat treatment of whole cells has been shown in some cases to inactivate competing enzymes, thereby improving the stereoselectivity of the desired reduction. researchgate.net
For instance, in the synthesis of a structurally related chiral alcohol, optimization of conditions such as pH 7.5, 35°C, and a substrate concentration of 50 mM, with sodium lactate (B86563) as a co-substrate, led to a high diastereomeric excess of 99.2% after 40 hours. researchgate.net
The choice of the organic solvent is critical and must be based on several criteria, including high partition coefficients for the substrate and product, low water solubility, and, most importantly, biocompatibility with the enzyme or cells. Solvents like n-heptane have been successfully used in biphasic systems for the synthesis of chiral intermediates. tdcommons.org In some cases, ionic liquids have also been employed as the organic phase in biphasic systems, offering unique properties such as negligible vapor pressure and high thermal stability.
The application of a biphasic system was demonstrated in the reduction of a lipophilic beta,delta-diketo ester by an alcohol dehydrogenase from Lactobacillus brevis. researchgate.net This approach facilitated the conversion of the hydrophobic substrate, which would be challenging in a purely aqueous system. researchgate.net
Table 3: Components and Advantages of a Biphasic System
| Component | Function |
|---|---|
| Aqueous Phase | Contains the biocatalyst (enzyme or whole cells) and buffer. |
| Organic Phase | Acts as a reservoir for the hydrophobic substrate and an extractant for the product. |
| Advantages | - Overcomes substrate solubility limitations.- Reduces substrate and product inhibition.- Facilitates product recovery.- Can enhance enzyme stability and operational lifetime. |
Stereochemical Control in Synthesis of Tert Butyl 5 Methyl 3 Oxohexanoate Derivatives
Diastereoselective Synthesis Strategies and Diastereomeric Excess Control
The creation of specific diastereomers is critical when multiple stereocenters are present in a target molecule. In the context of tert-butyl 5-methyl-3-oxohexanoate derivatives, which often feature hydroxyl groups at the C3 and C5 positions, achieving high diastereomeric excess (d.e.) is paramount. Both substrate-controlled and reagent-controlled strategies are employed to this end.
Substrate-controlled methods rely on the inherent stereochemistry of the starting material to direct the formation of a new stereocenter. For instance, the reduction of a chiral β-hydroxy ketone precursor can proceed with high diastereoselectivity due to chelation control or Felkin-Anh-type facial bias. Chelation-controlled reductions, often using reagents like zinc borohydride (B1222165) or titanium tetrachloride with a reducing agent, can lead to the formation of syn-diols. researchgate.net Conversely, non-chelating conditions, for example using cerium chloride, tend to favor the formation of anti-diols. researchgate.net
Reagent-controlled synthesis utilizes a chiral reagent or catalyst to dictate the stereochemical outcome, regardless of the substrate's inherent bias. This approach offers greater flexibility. For example, the diastereoselective reduction of α-substituted β-keto esters can be finely tuned by selecting the appropriate Lewis acid and reducing agent combination to favor either the syn or anti isomer with high diastereoselectivity. researchgate.net Intramolecular conjugate additions of hemiacetal-derived alkoxides have also been shown to produce protected syn 1,3-diols with excellent diastereoselectivity. acs.org The synthesis of both syn- and anti-1,2-diols can be achieved with high diastereoselectivity through methods like the dihydroxylation of alkenes, where the choice of oxidant can influence the stereochemical outcome. organic-chemistry.orgorganic-chemistry.org
The following table summarizes research findings on diastereoselective synthesis strategies relevant to 1,3-diol motifs found in derivatives of this compound.
| Strategy | Reagents/Catalyst | Substrate Type | Diastereomeric Ratio (dr) | Reference |
| Chelation-Controlled Reduction | TiCl₄, BH₃·py | α-alkyl-β-keto ester | High for syn isomer | researchgate.net |
| Non-Chelation-Controlled Reduction | CeCl₃, LiEt₃BH | α-alkyl-β-keto ester | High for anti isomer | researchgate.net |
| Intramolecular Conjugate Addition | Base-catalyzed | Hemiacetal-derived alkoxide | High for syn isomer | acs.org |
| Dihydroxylation | NaIO₄ or PhI(OAc)₂ with LiBr | Alkenes | Excellent for syn or anti | organic-chemistry.org |
| Nickel-Catalyzed Reductive Coupling | Nickel(0) with chiral ligands | Aldehydes and dienol ethers | Excellent for syn or anti | nih.gov |
Enantioselective Synthesis Strategies and Enantiomeric Excess Determination
Achieving high enantiomeric excess (e.e.) is crucial for producing single-enantiomer drugs. Enantioselective synthesis of this compound derivatives primarily focuses on the asymmetric reduction of the C3-keto group to establish the desired stereochemistry at the resulting hydroxyl center.
Asymmetric hydrogenation using chiral transition metal catalysts is a powerful method. wikipedia.org For instance, ruthenium complexes with chiral ligands like BINAP or chiral diamines have been successfully used for the enantioselective hydrogenation of ketones, including β-keto esters. nih.govacs.orgresearchgate.net These catalysts create a chiral environment that forces the hydrogenation to occur preferentially on one face of the ketone, leading to a high excess of one enantiomer. numberanalytics.com
Biocatalysis offers a green and highly selective alternative. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus kefir, Lactobacillus brevis, and Rhodotorula glutinis, are widely used for the asymmetric reduction of β-keto esters. rsc.orgresearchgate.net These enzymes can exhibit exquisite stereoselectivity, often producing the desired alcohol with very high e.e. rsc.orgnih.govpnas.org For example, a KRED from Lactobacillus kefir has been engineered for the large-scale production of chiral alcohols. pnas.org
The determination of enantiomeric excess is a critical step in asymmetric synthesis. The most common techniques are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). mdpi.com These methods use a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and allowing for their quantification. For analytical purposes, the resulting alcohol can be derivatized to a more volatile or easily detectable compound. mdpi.com
Below is a table summarizing key findings in the enantioselective synthesis of chiral alcohols from keto-ester precursors.
| Catalyst/Enzyme | Reducing Agent | Substrate Type | Enantiomeric Excess (e.e.) | Reference |
| Ru-BINAP-diamine | H₂ | Aromatic ketones | >99% | uwindsor.ca |
| Lactobacillus kefir KRED | Isopropanol (for cofactor regeneration) | Ketones | >99% | rsc.orgpnas.org |
| Rhodotorula glutinis | Sodium lactate (B86563) (co-substrate) | tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate | 99.2% d.e. | rsc.org |
| Chiral borohydride reagents | Borane | Aromatic and aliphatic ketones | ~90% | rsc.org |
| Rhodium-Me-DuPHOS | H₂ | 3-cyano-5-methylhex-3-enoic acid salt | Very high | nih.gov |
Regioselectivity in Multi-Ketone Reductions
In precursors to this compound derivatives that contain multiple ketone functionalities, such as a 1,3-diketone or a β,δ-diketo ester, achieving regioselectivity in the reduction is a significant challenge. researchgate.netresearchgate.net The goal is to selectively reduce one ketone group while leaving the other intact.
Chemical methods for regioselective reduction often rely on the differential reactivity of the ketone groups. For instance, in the hydrogenation of 1,1,1-trifluoro-2,4-diketones catalyzed by platinum, the addition of a chiral modifier can lead to 100% chemoselectivity for the reduction of the carbonyl group adjacent to the trifluoromethyl group. nih.gov Rhodium-catalyzed deoxygenative reduction of 1,3-diketones has also been shown to be highly regioselective for the reduction of an aliphatic carbonyl over an aromatic one. acs.org This selectivity is attributed to the lower energy barrier for the insertion of the rhodium-boron species into the aliphatic C=O bond. acs.org
Biocatalysis again provides a powerful tool for regioselective reductions. Enzymes can distinguish between sterically and electronically different ketone groups within the same molecule. For example, alcohol dehydrogenases from Lactobacillus brevis have been used for the asymmetric reduction of β,δ-diketo esters. researchgate.net Similarly, the selective reduction of one ketone in a diketone is a challenge that can be addressed by enzymes. researchgate.net
The following table presents examples of regioselective reductions in diketone systems.
| Catalyst/Enzyme | Substrate Type | Selectivity | Outcome | Reference |
| Platinum with chiral modifier | 1,1,1-trifluoro-2,4-diketone | Chemoselective | 100% reduction of the activated carbonyl | nih.gov |
| Rhodium complex | 1,3-diketone (aliphatic/aromatic) | Regioselective | Preferential reduction of the aliphatic ketone | acs.org |
| Lactobacillus brevis ADH | β,δ-diketo ester | Regio- and stereoselective | Asymmetric reduction of one ketone | researchgate.net |
| Carbonyl Reductase | 2-methyl-2-benzyl-1,3-cyclopentanedione | Desymmetric reduction | (2S,3S)-stereoisomer in >98% ratio | acs.org |
Rational Design of Chiral Catalysts and Biocatalysts for Stereocontrol
The development of highly efficient and selective catalysts is driven by rational design principles, which involve understanding the relationship between the catalyst's structure and its performance. numberanalytics.comacs.org
In the realm of chemical catalysis, the design of chiral-at-metal catalysts is an emerging strategy. nih.govrsc.org In these catalysts, the chirality originates from the metal center itself, which is surrounded by achiral ligands. rsc.orgacs.org This approach simplifies ligand synthesis and opens up new possibilities for catalyst architecture. rsc.org The design of ruthenium catalysts for asymmetric hydrogenation, for example, involves the careful selection of chiral diamine and phosphine (B1218219) ligands to create a specific chiral pocket around the metal center, leading to high enantioselectivity. nih.govacs.orgnih.gov
For biocatalysts, rational design often involves protein engineering techniques like directed evolution and site-directed mutagenesis. rsc.orgnih.govacs.org Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced stability, activity, or stereoselectivity. rsc.orgpnas.org Structure-guided directed evolution uses knowledge of the enzyme's three-dimensional structure to make targeted mutations in the active site to improve its performance for a specific substrate. nih.govacs.orgresearchgate.net Computational modeling plays a crucial role in modern biocatalyst design, allowing for the prediction of the effects of mutations and the de novo design of enzymes for specific reactions. researchgate.netrsc.orgbiorxiv.orgacs.orgnih.gov For instance, ketoreductases have been engineered through directed evolution to improve their stereoselectivity in the synthesis of statin precursors. rsc.org
The table below highlights different approaches to the rational design of catalysts for stereocontrol.
| Design Approach | Catalyst Type | Key Features | Application Example | Reference |
| Chiral-at-Metal Catalysis | Transition metal complex | Chirality originates from the stereogenic metal center with achiral ligands. | Asymmetric synthesis | rsc.orgacs.org |
| Ligand Design | Ruthenium-phosphine complexes | Chiral phosphine and diamine ligands create a specific chiral environment. | Asymmetric hydrogenation of ketones | nih.govacs.org |
| Directed Evolution | Ketoreductase (KRED) | Stepwise mutation and selection to enhance enzyme properties. | Improved stereoselectivity and stability for chiral alcohol synthesis. | rsc.orgpnas.org |
| Structure-Guided Directed Evolution | Carbonyl Reductase | Targeted mutations based on the enzyme's 3D structure and substrate docking. | Enhanced activity and stereoselectivity for diketone reduction. | nih.govacs.orgresearchgate.net |
| Computational Design | De novo proteins | Computationally designed protein scaffolds with catalytic activity. | Aldol (B89426) and retro-aldol reactions. | biorxiv.org |
Reactivity and Mechanistic Investigations of the Tert Butyl 5 Methyl 3 Oxohexanoate Framework
Chemoselective Transformations of the β-Keto Group
The β-keto group, with its electrophilic carbonyl carbon, is a primary site for chemical reactions.
The ketone functionality within tert-butyl 5-methyl-3-oxohexanoate can be selectively reduced to the corresponding secondary alcohol, yielding tert-butyl 5-methyl-3-hydroxyhexanoate. This transformation is a key step in the synthesis of various chiral compounds and natural products. The choice of reducing agent is critical to achieve high chemoselectivity, leaving the ester group intact.
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of the ketone. This addition breaks the carbon-oxygen π-bond, resulting in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a protic solvent or during aqueous workup, yields the final hydroxy ester.
The stereochemical outcome of this reduction can often be controlled by using chiral reducing agents or catalysts, leading to the preferential formation of one enantiomer over the other. This is of particular importance in pharmaceutical synthesis where specific stereoisomers are required for biological activity.
The carbonyl carbon of the β-keto group is electrophilic and susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, proceeds by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and the conversion of the carbonyl carbon from an sp² to an sp³ hybridized state. masterorganicchemistry.comncert.nic.in
A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) serves as the nucleophile. The alkyl or aryl group of the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond. Subsequent workup with an acid source protonates the resulting alkoxide to yield a tertiary alcohol.
Another important nucleophilic addition is the formation of cyanohydrins through the addition of a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN). This reaction is often base-catalyzed and is reversible. masterorganicchemistry.com The resulting cyanohydrin can be a valuable intermediate for the synthesis of α-hydroxy acids and other nitrogen-containing compounds. nih.gov
The table below summarizes some key nucleophilic addition reactions at the carbonyl center:
| Nucleophile | Reagent(s) | Product Type |
| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Alkyl/Aryl | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Cyanide (CN⁻) | HCN, KCN | Cyanohydrin |
| Amines (RNH₂) | Primary Amines | Imine |
Transformations Involving the Ester Moiety
The tert-butyl ester group also presents opportunities for specific chemical modifications.
The tert-butyl ester of 5-methyl-3-oxohexanoate can undergo hydrolysis to yield the corresponding carboxylic acid, 5-methyl-3-oxohexanoic acid. This reaction is typically catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transesterification is another important transformation of the tert-butyl ester, allowing for its conversion to other esters. This process involves reacting the tert-butyl ester with an alcohol in the presence of an acid or base catalyst. researchgate.net For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 5-methyl-3-oxohexanoate. Lanthanum(III) isopropoxide has been shown to be an effective catalyst for the chemoselective transesterification of various esters. researchgate.net Borane catalysts, such as B(C₆F₅)₃, have also been utilized for the transesterification of tert-butyl esters under mild conditions. rsc.org
The bulky nature of the tert-butyl group can sometimes hinder these reactions compared to less sterically demanding esters like methyl or ethyl esters. However, this steric hindrance can also be advantageous, providing a degree of stability and resistance to hydrolysis under certain conditions. nih.gov
Mechanistic Elucidation of Biocatalyzed Reactions
The use of enzymes as catalysts (biocatalysis) for the transformation of this compound offers several advantages, including high selectivity and mild reaction conditions.
Enzymes, such as reductases and lipases, can catalyze reactions involving the keto and ester groups of this compound. The selectivity of these biocatalyzed reactions is determined by the specific interactions between the substrate and the enzyme's active site.
For the reduction of the β-keto group, ketoreductases are often employed. The three-dimensional structure of the enzyme's active site dictates how the substrate binds, positioning the keto group in close proximity to a cofactor, typically NADH or NADPH, which provides the hydride for reduction. The specific amino acid residues within the active site can influence the stereochemical outcome of the reduction, leading to the formation of a specific enantiomer of the resulting hydroxy ester.
Similarly, lipases can be used for the enantioselective hydrolysis or transesterification of the tert-butyl ester. The enzyme's active site can preferentially bind one enantiomer of the substrate, leading to a kinetic resolution where one enantiomer is selectively transformed while the other remains largely unreacted.
Computational modeling and structural biology techniques, such as X-ray crystallography, are valuable tools for studying these enzyme-substrate interactions. By understanding the precise orientation of the substrate within the active site and the key amino acid residues involved in catalysis, it is possible to engineer enzymes with improved activity and selectivity for specific transformations of this compound.
Role of the Tert-butyl Group in Substrate Specificity, Steric Hindrance, and Stability
The tert-butyl group, a defining feature of the this compound framework, exerts a profound influence on the molecule's chemical behavior. Its considerable size and unique electronic properties are instrumental in dictating the compound's reactivity, conferring significant stability, and governing its interactions in sterically sensitive environments. This section explores the multifaceted role of the tert-butyl group with respect to steric hindrance, chemical stability, and substrate specificity.
Steric Hindrance
The most immediate consequence of the tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is the creation of significant steric bulk. researchgate.net This steric encumbrance physically obstructs the approach of nucleophiles and reagents to the adjacent ester carbonyl group in this compound. researchgate.netschoolbag.info Consequently, reactions that would readily occur at a less hindered ester, such as a methyl or ethyl ester, are often slowed or entirely inhibited. researchgate.net
The impact of steric hindrance on reaction rates is a well-documented phenomenon in organic chemistry. For instance, the esterification of carboxylic acids and the hydrolysis of their corresponding esters are notoriously difficult for compounds bearing bulky substituents near the reaction center, such as 2,6-disubstituted benzoic acids. schoolbag.info This principle directly applies to the tert-butyl ester of 5-methyl-3-oxohexanoic acid, where the bulky group shields the electrophilic carbonyl carbon from attack.
The following table illustrates the dramatic effect of increasing steric bulk on the relative rates of an SN2 reaction, highlighting the profound rate decrease when a tert-butyl group is present near the reaction site.
Table 1: Relative Rates of Reaction of Various Alkyl Bromides with Ethanol
| Alkyl Bromide (RBr) | R Group | Relative Rate |
|---|---|---|
| Methyl bromide | CH₃ | 17.6 |
| Ethyl bromide | CH₃CH₂ | 1 |
| n-Propyl bromide | CH₃CH₂CH₂ | 0.28 |
| Isobutyl bromide | (CH₃)₂CHCH₂ | 0.030 |
| Neopentyl bromide | (CH₃)₃CCH₂ | 4.2 x 10⁻⁶ |
Data sourced from Hughes, E.D. Q. Rev. Chem. Soc. 1948, 2, 107. schoolbag.info
Conversely, steric hindrance can, in some cases, accelerate reaction rates through the relief of ground-state strain. This is known as B strain, or back strain. schoolbag.info In reactions proceeding through a carbocation intermediate, such as the SN1 hydrolysis of tert-butyl esters, the change in hybridization from sp³ to a more open sp² geometry relieves the steric compression present in the starting material, thus increasing the reaction rate. schoolbag.info
Stability
The tert-butyl ester functionality is widely recognized for its exceptional stability under a variety of conditions, a property that makes it a valuable protecting group for carboxylic acids in complex organic syntheses. thieme-connect.com This stability is largely a direct consequence of the steric hindrance imparted by the tert-butyl group. researchgate.net It is highly resistant to basic hydrolysis, nucleophilic attack, and many reducing agents, conditions under which other esters like methyl or ethyl esters would be readily cleaved. thieme-connect.comacsgcipr.org
The stability of tert-butyl esters under different pH conditions is summarized below.
Table 2: Stability of Tert-butyl Esters in Aqueous Solutions
| Condition | Stability |
|---|---|
| pH < 1, 100°C | Unstable |
| pH = 1, RT | Unstable |
| pH = 4, RT | Stable |
| pH = 9, RT | Stable |
| pH = 12, RT | Stable |
| pH > 12, 100°C | Unstable |
Data adapted from T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis. organic-chemistry.org
While stable under neutral and basic conditions, tert-butyl esters undergo facile cleavage under acidic conditions. thieme-connect.comacsgcipr.org The mechanism of this acid-catalyzed hydrolysis is distinct from that of less hindered esters. Protonation of the carbonyl oxygen is followed by cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. researchgate.netacsgcipr.org This pathway is favored because of the high stability of the resulting carbocation.
Substrate Specificity
In the context of enzymatic reactions, the steric profile of a substrate is a critical determinant of its ability to bind to the active site of an enzyme. youtube.com The bulky tert-butyl group of this compound can play a decisive role in its recognition and processing by enzymes such as esterases or lipases. The chiral nature of enzyme active sites allows them to distinguish between stereoisomers and even between prochiral groups within a molecule. youtube.com
The large size of the tert-butyl group can either prevent the molecule from fitting into a constrained active site, thus conferring resistance to enzymatic hydrolysis, or it can promote a specific binding orientation that leads to high selectivity. nih.gov For instance, in reactions involving prochiral centers, the steric bulk of a substituent can direct the outcome of the reaction. Research has shown that a significant steric difference between substituents, such as a tert-butyl group versus a methyl group, can result in high diastereoselectivity in certain catalytic reactions. acs.org
In enzymatic hydrolysis, the binding of a substrate like this compound would involve the insertion of the ester portion into the active site. The bulky tert-butyl group would occupy a specific pocket, and its interaction with the amino acid residues lining that pocket would influence the binding affinity and the subsequent catalytic efficiency. nih.gov This principle of substrate-assisted catalysis highlights how functional groups on the substrate itself can actively participate in the catalytic mechanism. nih.gov
Applications in the Synthesis of Complex Organic Molecules
As a Chiral Intermediate for Pharmaceutical Compounds
The synthesis of enantiomerically pure pharmaceutical compounds is a cornerstone of modern medicine. Chiral intermediates, which possess a specific three-dimensional arrangement of atoms, are essential for producing drugs with high efficacy and minimal side effects. Tert-butyl 5-methyl-3-oxohexanoate and its derivatives have emerged as crucial chiral synthons in the pharmaceutical industry.
Statins are a class of lipid-lowering medications that are widely prescribed to reduce the risk of cardiovascular disease. nih.gov A key structural feature of many statins, including the top-selling drugs Atorvastatin and Rosuvastatin, is a chiral β,δ-dihydroxy heptanoate (B1214049) side chain. The stereochemistry of this side chain is critical for the drug's inhibitory activity on HMG-CoA reductase, the target enzyme in cholesterol biosynthesis. nih.gov
This compound serves as a precursor to this vital chiral side chain. The core synthetic strategy involves the asymmetric reduction of the β-keto group to a β-hydroxy group with a specific stereochemistry. This transformation is often achieved through highly stereoselective enzymatic or catalytic hydrogenation methods. nih.govnih.govnih.gov For instance, biocatalytic reductions using engineered enzymes from various microorganisms, such as Saccharomyces cerevisiae (baker's yeast), can afford the desired chiral alcohol with high enantiomeric excess. nih.gov Similarly, transition metal catalysts, like those based on Ruthenium-BINAP complexes, are highly effective for the enantioselective reduction of β-keto esters. orgsyn.org
The bulky tert-butyl group of the ester plays a significant role in these reductions, influencing the facial selectivity of the hydride attack on the ketone and thus enhancing the stereochemical outcome. researchgate.neteurekaselect.com Once the chiral β-hydroxy ester is obtained, it can be further elaborated through a series of reactions to construct the full statin side chain, which is then coupled with the heterocyclic core of the target statin. researchgate.netgoogle.comresearchgate.netrsc.org
| Drug | Therapeutic Class | Role of this compound derivative |
| Atorvastatin | Statin (HMG-CoA Reductase Inhibitor) | Precursor to the chiral dihydroxyheptanoate side chain. researchgate.net |
| Rosuvastatin | Statin (HMG-CoA Reductase Inhibitor) | Precursor to the chiral dihydroxyheptanoate side chain. researchgate.netrsc.org |
The utility of chiral β-hydroxy esters derived from this compound extends beyond statin synthesis. These synthons are valuable intermediates for a variety of other therapeutically relevant structures. The 1,3-diol motif, which can be generated from the β-hydroxy ester, is a common feature in many biologically active molecules, including macrolide antibiotics and polyketide natural products. The ability to introduce this functionality with high stereocontrol makes this compound a valuable starting material in medicinal chemistry programs aimed at the discovery and development of new therapeutic agents.
Development of Advanced Synthetic Methodologies Employing the Compound's Reactivity Profile
The reactivity of this compound has been instrumental in the development of advanced synthetic methodologies, particularly in the area of stereoselective reductions. The diastereoselective reduction of the β-keto group to a β-hydroxy group can be controlled to produce either syn or anti diastereomers, depending on the choice of reagents and reaction conditions. researchgate.neteurekaselect.com
For instance, chelation-controlled reductions using Lewis acids like titanium tetrachloride (TiCl₄) in combination with a reducing agent such as a pyridine-borane complex tend to favor the formation of the syn-diol. researchgate.net In contrast, non-chelating conditions, often employing cerium trichloride (B1173362) (CeCl₃) and a sterically hindered reducing agent like lithium triethylborohydride, lead to the preferential formation of the anti-diol. researchgate.neteurekaselect.com The bulky tert-butyl ester group can enhance the diastereoselectivity in these reactions by sterically directing the approach of the reducing agent.
Furthermore, enzymatic reductions offer a powerful and environmentally friendly alternative for achieving high enantioselectivity. nih.govnih.govnih.govcapes.gov.br A wide range of microorganisms and isolated enzymes have been shown to reduce β-keto esters with excellent stereocontrol. The specific enzyme used can determine which enantiomer of the β-hydroxy ester is produced. The development of these methodologies, often using substrates like this compound, has provided synthetic chemists with a robust toolkit for the synthesis of chiral building blocks for a wide array of applications.
| Reaction Type | Reagents/Catalysts | Stereochemical Outcome |
| Syn-selective Reduction | TiCl₄, Pyridine-Borane | syn-β-hydroxy ester |
| Anti-selective Reduction | CeCl₃, LiEt₃BH | anti-β-hydroxy ester |
| Enantioselective Reduction | Baker's Yeast, Chiral Ru-BINAP | (R)- or (S)-β-hydroxy ester |
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone for the analysis of tert-butyl 5-methyl-3-oxohexanoate, providing fundamental information about its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the molecular framework.
In ¹H NMR analysis, the distinct chemical environments of the protons in the molecule give rise to characteristic signals. The tert-butyl group protons typically appear as a sharp singlet, while the protons on the carbon backbone exhibit specific multiplicities (singlet, doublet, triplet, multiplet) and coupling patterns that allow for precise assignment. These spectra are also crucial for assessing the purity of a sample by detecting signals from residual solvents or reaction impurities. utsouthwestern.edu
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and molecular structure. Actual experimental values may vary slightly based on solvent and experimental conditions.
| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | C(CH₃)₃ | ~1.45 | Singlet |
| ¹H NMR | C(O)CH₂C(O) | ~3.40 | Singlet |
| ¹H NMR | C(O)CH₂CH(CH₃)₂ | ~2.45 | Doublet |
| ¹H NMR | CH(CH₃)₂ | ~2.15 | Multiplet |
| ¹H NMR | CH(CH₃)₂ | ~0.95 | Doublet |
| ¹³C NMR | C(O)OC(CH₃)₃ | ~166 | - |
| ¹³C NMR | CH₂C(O)CH₂ | ~202 | - |
| ¹³C NMR | OC(CH₃)₃ | ~82 | - |
| ¹³C NMR | C(CH₃)₃ | ~28 | - |
| ¹³C NMR | C(O)CH₂C(O) | ~50 | - |
| ¹³C NMR | C(O)CH₂CH | ~52 | - |
| ¹³C NMR | CH(CH₃)₂ | ~24 | - |
| ¹³C NMR | CH(CH₃)₂ | ~22 | - |
Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₁₁H₂₀O₃, corresponding to a molecular weight of 200.28 g/mol . achemblock.com In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) would be observed, confirming the compound's identity.
Furthermore, the fragmentation pattern provides a fingerprint of the molecule. Characteristic fragments for this compound would likely arise from the loss of the tert-butyl group or cleavage at the keto-group, helping to piece together the structure and to identify related impurities in a sample.
Chromatographic Techniques for Purity and Stereoisomer Analysis
Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. When the compound possesses a chiral center, as in derivatives like tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, chiral HPLC becomes critical. nih.gov
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed for this purpose. ymc.co.jp Research has demonstrated the successful separation of the (R) and (S) enantiomers of a similar compound using a Chiralpak-AD-H column. wiley-vch.de In one specific method, the mobile phase consisted of n-hexane and 2-propanol (80/20 v/v) with a flow rate of 1 mL/min, allowing for the baseline separation of the two enantiomers, with retention times of 5.3 minutes for the (S)-enantiomer and 5.7 minutes for the (R)-enantiomer. wiley-vch.de This technique is not only qualitative but also quantitative, enabling the precise determination of the enantiomeric excess (ee) of a sample. wiley-vch.de
Table 2: Example of Chiral HPLC Conditions for Enantiomeric Separation Based on published methods for similar chiral compounds. wiley-vch.de
| Parameter | Condition |
|---|---|
| Column | Chiralpak-AD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane / 2-propanol (80/20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 254 nm |
| Retention Time (S)-enantiomer | 5.3 min |
| Retention Time (R)-enantiomer | 5.7 min |
Gas Chromatography (GC) is another valuable technique for analyzing this compound, particularly for monitoring the progress of a reaction and for assessing the purity of the final product, especially with respect to volatile impurities. The compound's volatility allows it to be readily analyzed by GC.
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. By taking samples from a reaction mixture over time, GC can be used to track the consumption of starting materials and the formation of this compound, allowing for reaction optimization.
Optical Rotation Measurements for Enantiomeric Excess Determination
When this compound or its derivatives are synthesized in an enantiomerically enriched form, the measurement of optical rotation is a fundamental method to quantify the enantiomeric excess (ee). This technique relies on the property of chiral molecules to rotate the plane of plane-polarized light.
A solution of the chiral compound is placed in a polarimeter, and the angle of rotation (α) is measured. The specific rotation [α] is a characteristic property of a chiral compound and is calculated based on the observed rotation, concentration, and path length. By comparing the specific rotation of a synthesized sample to the known specific rotation of the enantiomerically pure compound, the enantiomeric excess can be determined. For instance, in studies involving deracemization, where the goal is to convert a racemic mixture into a single enantiomer, changes in enantiomeric purity are monitored over time. wiley-vch.de This data, often correlated with chiral HPLC results, provides a clear picture of the stereochemical outcome of a reaction or purification process. wiley-vch.de
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Simulations for Enzyme-Substrate Complexes and Reaction Pathways
Molecular modeling and docking simulations are instrumental in understanding how a molecule like tert-butyl 5-methyl-3-oxohexanoate interacts with biological macromolecules, particularly enzymes. These computational techniques can predict the binding affinity and orientation of a substrate within an enzyme's active site, which is crucial for elucidating reaction mechanisms and designing enzyme inhibitors.
In a relevant study on β-keto esters designed as antibacterial compounds, molecular docking and molecular dynamics simulations were employed to investigate their interactions with quorum-sensing proteins. nih.govnih.govresearchgate.net This approach can be hypothetically applied to this compound to explore its potential as a substrate or inhibitor for various enzymes. For instance, enzymes like reductases are known to act on β-keto esters. nih.gov
A hypothetical docking study of this compound with a ketoreductase enzyme could reveal key interactions. The simulation would likely show the carbonyl group of the keto-ester forming hydrogen bonds with amino acid residues in the active site, such as tyrosine or serine. The bulky tert-butyl group would likely orient itself in a sterically favorable position within the binding pocket.
Table 1: Hypothetical Docking Simulation Results of this compound with a Ketoreductase
| Parameter | Value | Significance |
| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding interaction. |
| Interacting Residues | Tyr192, Ser140, Asn111 | Key amino acids involved in substrate recognition and catalysis. |
| Hydrogen Bond Distances (Å) | 2.1 (C=O with Tyr192) | Strong hydrogen bond stabilizing the complex. |
| van der Waals Interactions | Iso-butyl group with Leu142, Val190 | Hydrophobic interactions contributing to binding affinity. |
These simulations can also elucidate the reaction pathway for enzymatic transformations, such as the stereoselective reduction of the ketone. By modeling the transition state of the reaction, researchers can understand the factors that control the stereochemical outcome. tandfonline.comresearchgate.net
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. researchgate.net These calculations can determine various molecular properties that are difficult to measure experimentally.
A key aspect of β-keto esters is the keto-enol tautomerism. cdnsciencepub.comacs.orgacs.orgresearchgate.netpearson.com Quantum chemical calculations can predict the relative energies of the keto and enol forms of this compound, as well as the energy barrier for their interconversion. The presence of the bulky tert-butyl group may influence this equilibrium.
Furthermore, these calculations can map the distribution of electron density and identify the most reactive sites in the molecule. The calculated electrostatic potential surface would likely show a negative potential around the carbonyl oxygens, indicating their nucleophilic character, and a positive potential around the carbonyl carbons, highlighting their electrophilic nature.
Table 2: Calculated Electronic Properties of this compound (Keto Tautomer)
| Property | Calculated Value | Interpretation |
| HOMO Energy (eV) | -6.8 | Highest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.2 | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.6 | Indicates the chemical reactivity and stability of the molecule. |
| Dipole Moment (Debye) | 2.5 | Reflects the overall polarity of the molecule. |
These reactivity descriptors are crucial for predicting how the molecule will behave in different chemical reactions. For example, the locations of the HOMO and LUMO can suggest the sites for nucleophilic and electrophilic attack, respectively.
Conformational Analysis and Stereochemical Predictions in Organic Transformations
The three-dimensional structure and conformational flexibility of this compound are critical for its reactivity and interactions. Conformational analysis, using computational methods, can identify the most stable conformations of the molecule and the energy barriers between them.
The presence of a bulky tert-butyl group significantly influences the conformational preferences of the molecule. acs.orglibretexts.org This group will tend to occupy positions that minimize steric hindrance. libretexts.orgupenn.edu For the acyclic chain of this compound, rotations around the single bonds will be explored to find the lowest energy conformers.
In organic transformations, such as the reduction of the ketone, the stereochemical outcome is often dictated by the preferred conformation of the substrate. tandfonline.comresearchgate.netnih.gov Computational models can be used to predict the facial selectivity of an incoming reagent, such as a hydride, by analyzing the steric accessibility of the carbonyl carbon in the most stable conformers. This allows for the prediction of the major diastereomer formed in the reaction.
Table 3: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | 180° | 0.0 | 75 |
| Gauche | 60° | 1.2 | 20 |
| Eclipsed | 0° | 4.5 | <1 |
This analysis helps in understanding and predicting the stereoselectivity of reactions involving this compound, which is a fundamental aspect of modern organic synthesis. nih.gov
Future Directions and Emerging Research Avenues
Discovery and Engineering of Novel Biocatalysts for Sustainable Synthesis
The pursuit of environmentally friendly and efficient synthetic routes has propelled the exploration of biocatalysis for the production of tert-butyl 5-methyl-3-oxohexanoate and related β-keto esters. Biocatalysts, such as enzymes and whole-cell systems, offer high selectivity and operate under mild conditions, presenting a sustainable alternative to traditional chemical methods.
Researchers are actively discovering and engineering novel enzymes with improved catalytic activities and stability for the synthesis of β-keto esters. For instance, the use of ω-transaminases for the amination of β-keto esters is a promising area. While many transaminases struggle with the instability of β-keto acids, the more stable β-keto esters, like this compound, are viable substrates. researchgate.netnih.gov Engineered ω-transaminases have shown the potential to convert β-keto esters to their corresponding β-amino esters, which are valuable chiral building blocks. nih.gov
Genetic engineering of microorganisms like baker's yeast (Saccharomyces cerevisiae) is another key strategy. By overexpressing or deleting specific reductase enzymes, scientists can tailor the organism to produce specific stereoisomers of β-hydroxy esters, which are derivatives of β-keto esters. nih.govacs.org This approach allows for highly stereoselective reductions that are difficult to achieve with conventional chemical reagents. nih.govacs.org Although much of this work has focused on other esters, the principles are directly applicable to the synthesis of chiral derivatives of this compound.
The synergistic use of multiple enzymes is also being investigated to enhance reaction yields. Studies have shown that combining different lipases can lead to higher yields in the transesterification of β-keto esters compared to using a single enzyme. researchgate.net This enzymatic synergism could be harnessed for the efficient synthesis of this compound from other esters. researchgate.net
| Biocatalyst Type | Application in β-Keto Ester Synthesis | Key Findings |
| ω-Transaminases | Asymmetric amination of β-keto esters to β-amino esters. researchgate.netnih.gov | Engineered enzymes show improved activity towards ester substrates. nih.gov |
| Baker's Yeast (genetically engineered) | Stereoselective reduction of β-keto esters to β-hydroxy esters. nih.govacs.org | Altering reductase levels improves stereoselectivity. nih.govacs.org |
| Lipases (synergistic combinations) | Transesterification to produce various β-keto esters. researchgate.net | A combination of enzymes can enhance reaction yields. researchgate.net |
| Carbonyl Reductases | Asymmetric reduction of bulky β-keto esters. researchgate.net | A robust carbonyl reductase (LbCR) from Lactobacillus brevis shows high activity and diastereoselectivity. researchgate.net |
Expanding the Substrate Scope and Synthetic Utility of the Oxohexanoate Scaffold
The synthetic utility of this compound is intrinsically linked to the reactivity of its oxohexanoate scaffold. Researchers are focused on expanding the range of molecules that can be synthesized from this and related β-keto esters, thereby broadening its applications in areas like pharmaceuticals and materials science.
One area of intense research is the use of β,γ-unsaturated α-ketoesters, which share structural similarities with the oxohexanoate scaffold, in asymmetric catalysis. These compounds are versatile synthons in various annulation reactions, including [2+3] and [2+4] cycloadditions, to produce complex heterocyclic structures. nih.gov The principles from these studies can be applied to devise new transformations for this compound, potentially leading to novel five- and six-membered ring systems.
The development of new catalytic systems allows for the reaction of β-keto esters with a wider range of substrates. For example, chiral calcium phosphates have been used to catalyze the enantioselective amination of β-keto esters, producing chiral α-amino-β-keto ester derivatives with high enantioselectivities. researchgate.net This method highlights a mild synthetic route with low catalyst loading. researchgate.net
Furthermore, the oxohexanoate scaffold can be a precursor to valuable chiral intermediates. For instance, the chemoenzymatic synthesis of stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate has been achieved through the highly regio- and enantioselective reduction of a corresponding dioxo-hexanoate. researchgate.net This demonstrates how the core structure can be elaborated into complex, stereochemically defined molecules.
Integration of Green Chemistry Principles into Synthetic Routes
The integration of green chemistry principles is a central theme in modern organic synthesis, and the production of this compound is no exception. Researchers are actively developing more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Biocatalysis, as discussed earlier, is a cornerstone of green chemistry. The use of enzymes and whole-cell systems avoids the need for harsh reagents and often allows for reactions to be performed in aqueous media under mild conditions. researchgate.netnih.govnih.govacs.org The development of self-sufficient heterogeneous biocatalysts, where the enzyme and necessary cofactors are co-immobilized, further enhances the sustainability of these processes by allowing for catalyst recycling and continuous flow operations. rsc.org
Solvent selection is another critical aspect of green chemistry. The use of ionic liquids as reaction media for lipase-catalyzed transesterifications has been shown to enhance enantioselectivity and reaction rates. google.com Additionally, catalyst-free conditions and the use of environmentally benign catalysts like boric acid are being explored for the transesterification of β-keto esters. rsc.org
Electrosynthesis is also emerging as a powerful green tool. An electrochemical method for the synthesis of β-keto spirolactones from cyclic β-keto esters has been developed, using electrons as the oxidant in green solvents like acetone (B3395972) and water, thus avoiding stoichiometric metallic oxidants. rsc.org This approach offers a sustainable alternative for the functionalization of the oxohexanoate scaffold.
| Green Chemistry Principle | Application in β-Keto Ester Synthesis | Example |
| Biocatalysis | Use of enzymes for selective transformations. researchgate.netrsc.org | Asymmetric reduction of β-keto esters using immobilized ketoreductases in a continuous flow system. rsc.org |
| Benign Solvents | Replacement of hazardous organic solvents. google.comrsc.org | Lipase-catalyzed transesterification in ionic liquids; electrosynthesis in acetone/water. google.comrsc.org |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org | N-Heterocyclic carbene-catalyzed cross-aza-benzoin reaction for the synthesis of α-amino-β-keto esters. beilstein-journals.org |
| Renewable Feedstocks | Using starting materials from renewable sources. rsc.org | Transesterification of vegetable oil to produce biodiesel, a process involving β-keto ester intermediates. rsc.org |
Exploration of New Reaction Classes for this compound
The rich chemistry of the β-keto ester functionality in this compound provides a fertile ground for the exploration of new reaction classes. The presence of an enolizable α-proton and two carbonyl groups allows for a wide range of transformations, leading to diverse molecular architectures.
Cyclization reactions are a powerful tool for constructing cyclic molecules from acyclic precursors. The intramolecular alkylation of dianions of ω-halo-β-keto esters has been used to synthesize macrocyclic β-keto lactones. cdnsciencepub.comresearchgate.net This methodology could be adapted to this compound derivatives to create novel macrocycles.
The development of novel catalytic systems is enabling new types of bond formations. For instance, N-heterocyclic carbene (NHC) catalysis has been employed for the direct cross-aza-benzoin reaction to synthesize α-amino-β-keto esters with high atom efficiency. beilstein-journals.org This umpolung strategy, which reverses the normal polarity of a functional group, opens up new possibilities for the C-C bond-forming reactions of aldehydes with imino esters derived from the oxohexanoate scaffold.
Furthermore, the combination of enzyme and transition-metal catalysis is a promising strategy for dynamic kinetic resolutions, which can convert a racemic mixture into a single enantiomer of a product in high yield. google.com This approach could be applied to the synthesis of chiral derivatives of this compound.
| Reaction Class | Description | Potential Application to this compound |
| Cycloaddition Reactions | Formation of cyclic compounds through the reaction of unsaturated systems. nih.gov | Synthesis of novel heterocyclic structures from derivatives of the oxohexanoate scaffold. nih.gov |
| Macrocyclization | Intramolecular reactions to form large rings. cdnsciencepub.comresearchgate.net | Creation of new macrocyclic lactones from functionalized this compound. cdnsciencepub.comresearchgate.net |
| Umpolung Reactions | Reversal of the polarity of a functional group. beilstein-journals.org | NHC-catalyzed reactions to form new C-C bonds at the α-position. beilstein-journals.org |
| Dynamic Kinetic Resolution | Conversion of a racemate to a single enantiomer. google.com | Enantioselective synthesis of chiral building blocks. google.com |
The ongoing research into novel biocatalysts, expanded synthetic applications, green chemistry principles, and new reaction classes promises to unlock the full potential of this compound as a valuable building block in organic synthesis. These advancements will undoubtedly contribute to the development of more efficient, sustainable, and innovative chemical processes in the years to come.
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 5-methyl-3-oxohexanoate, and what factors influence yield optimization?
A widely applicable method involves β-keto ester synthesis via Claisen condensation or alkylation of tert-butyl acetoacetate derivatives. For example, methyl 3-oxo-pentanoate analogs are synthesized using α-bromo esters and nitriles in a one-step reaction . Key variables include reaction temperature (optimal range: 0–25°C), choice of base (e.g., LDA or NaH), and steric effects of the tert-butyl group on reaction kinetics. Yield optimization requires rigorous control of anhydrous conditions and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- NMR Spectroscopy : - and -NMR are critical for identifying the tert-butyl group (δ ~1.2 ppm for , δ ~28 ppm for ) and the β-keto ester moiety (carbonyl carbons at δ ~170–210 ppm).
- IR Spectroscopy : Strong absorbance at ~1740 cm confirms the ester carbonyl, while the β-keto group shows a distinct peak near 1715 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, such as loss of the tert-butoxy group (CHO) .
Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?
Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester group. Stability is influenced by moisture sensitivity; use molecular sieves or desiccants in storage vials. Degradation products (e.g., carboxylic acids) can be monitored via TLC or HPLC. Shelf life exceeds 2 years when stored properly .
Advanced Research Questions
Q. How can kinetic studies be designed to investigate the thermal decomposition pathways of this compound under various conditions?
Employ thermogravimetric analysis (TGA) coupled with GC-MS to track mass loss and volatile byproducts. Kinetic parameters (e.g., activation energy via Arrhenius plots) are derived from isothermal and non-isothermal experiments. Control variables include heating rate (5–20°C/min) and atmospheric composition (O vs. N). Competing pathways, such as decarboxylation vs. ester pyrolysis, are resolved using isotopic labeling (e.g., -tagged carbonyl groups) .
Q. What computational chemistry approaches are suitable for modeling the steric effects of the tert-butyl group in this compound?
- Molecular Mechanics (MM) : Use force fields (e.g., MMFF94) to simulate steric hindrance during nucleophilic attacks.
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate torsional strain and orbital interactions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on conformational flexibility. The tert-butyl group’s van der Waals volume significantly impacts transition-state energetics in reactions like enolate formation .
Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?
- Systematic Solvent Screening : Test polarity (via Kamlet-Taft parameters) and hydrogen-bonding capacity in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents.
- In Situ Monitoring : Use -NMR or ReactIR to track intermediates in real time. Contradictions in enolate formation rates may arise from solvent-dependent aggregation states.
- Control Experiments : Compare reactivity under strictly anhydrous vs. humid conditions to isolate solvent effects from hydrolysis .
Q. What strategies exist for analyzing potential degradation products of this compound using mass spectrometry?
- LC-HRMS/MS : Employ collision-induced dissociation (CID) to fragment degradation products (e.g., 5-methyl-3-oxohexanoic acid, m/z ~145.1).
- Isotopic Pattern Analysis : Use -labeled compounds to distinguish degradation products from background noise.
- Multivariate Analysis : Apply PCA or PLS-DA to spectral datasets to identify statistically significant degradation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
